molecular formula C10H16OSi B3053409 [Benzyl(dimethyl)silyl]methanol CAS No. 5356-95-6

[Benzyl(dimethyl)silyl]methanol

Cat. No.: B3053409
CAS No.: 5356-95-6
M. Wt: 180.32 g/mol
InChI Key: GDDIRYOAIHJQMO-UHFFFAOYSA-N
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Description

[Benzyl(dimethyl)silyl]methanol: is a chemical compound that belongs to the class of silyl ethers. Silyl ethers are commonly used as protecting groups for alcohols in organic synthesis due to their stability and ease of removal under mild conditions. This compound is particularly useful in organic chemistry for protecting hydroxyl groups during various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of [Benzyl(dimethyl)silyl]methanol typically involves the reaction of benzyl alcohol with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds as follows:

C6H5CH2OH+(CH3)2SiClC6H5CH2OSi(CH3)2H+HCl\text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{(CH}_3\text{)}_2\text{SiCl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{O}\text{Si(CH}_3\text{)}_2\text{H} + \text{HCl} C6​H5​CH2​OH+(CH3​)2​SiCl→C6​H5​CH2​OSi(CH3​)2​H+HCl

The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: [Benzyl(dimethyl)silyl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The silyl ether group can be oxidized to form silanols.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The silyl ether group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the silyl protecting group.

Major Products Formed:

    Oxidation: Silanols

    Reduction: Benzyl alcohol

    Substitution: Free hydroxyl group

Scientific Research Applications

[Benzyl(dimethyl)silyl]methanol has several applications in scientific research:

    Chemistry: Used as a protecting group for alcohols in organic synthesis to prevent unwanted reactions at the hydroxyl group.

    Biology: Utilized in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.

    Medicine: Employed in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [Benzyl(dimethyl)silyl]methanol exerts its effects involves the formation of a stable silyl ether bond with the hydroxyl group of an alcohol. This bond is resistant to various reaction conditions, thereby protecting the hydroxyl group from unwanted reactions. The silyl ether can be easily removed under mild conditions, such as treatment with fluoride ions, to regenerate the free hydroxyl group.

Comparison with Similar Compounds

  • Tert-butyldimethylsilyl (TBDMS) ether
  • Trimethylsilyl (TMS) ether
  • Triisopropylsilyl (TIPS) ether

Comparison: [Benzyl(dimethyl)silyl]methanol is unique in its ability to provide a stable protecting group for hydroxyl groups while being easily removable under mild conditions. Compared to TBDMS and TMS ethers, it offers a balance between stability and ease of removal, making it a versatile choice in organic synthesis.

Properties

IUPAC Name

[benzyl(dimethyl)silyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16OSi/c1-12(2,9-11)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDIRYOAIHJQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CC1=CC=CC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294504
Record name [benzyl(dimethyl)silyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5356-95-6
Record name NSC96842
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96842
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [benzyl(dimethyl)silyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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